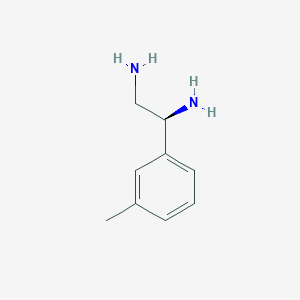

(1S)-1-(3-Methylphenyl)ethane-1,2-diamine

Description

(1S)-1-(3-Methylphenyl)ethane-1,2-diamine is a chiral diamine derivative featuring a 1,2-diamine backbone substituted with a 3-methylphenyl group at the C1 position. Its stereospecific (1S) configuration and aromatic substituent influence its physicochemical and biological properties. The compound’s structural uniqueness makes it relevant in pharmaceutical and materials science research, particularly in coordination chemistry and antimicrobial applications.

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(1S)-1-(3-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H14N2/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m1/s1 |

InChI Key |

KSGIWSUMFUGARX-SECBINFHSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](CN)N |

Canonical SMILES |

CC1=CC(=CC=C1)C(CN)N |

Origin of Product |

United States |

Biological Activity

(1S)-1-(3-Methylphenyl)ethane-1,2-diamine is a chiral diamine compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by its unique structure, which includes a 3-methylphenyl group attached to an ethane backbone featuring two amino groups. Its molecular formula is C₉H₁₃N₂, with a molecular weight of approximately 151.21 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to act as an inhibitor for several enzymes, potentially altering their activity and leading to various biological effects. For instance, it may inhibit monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.

- Receptor Modulation : It can modulate receptor activities by acting as either an agonist or antagonist. This modulation can influence signal transduction pathways critical for cellular responses.

- Cellular Pathway Influence : The compound affects various cellular pathways, including those related to cell proliferation and apoptosis.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

Several studies have explored the biological implications of this compound:

- Antiparasitic Activity : A study identified this compound as having moderate activity against Plasmodium falciparum, suggesting its potential as a lead compound for antimalarial drug development. The study emphasized the need for further structure-activity relationship (SAR) studies to enhance potency and selectivity .

- Neurotransmitter Modulation : Research indicated that this compound could inhibit MAO activity, leading to increased levels of neurotransmitters such as serotonin and dopamine. This effect may have implications for treating mood disorders.

- Cytotoxicity Assessment : In vitro studies demonstrated that the compound exhibited low cytotoxicity against human hepatocytes (Hep G2 cells), indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Research Findings and Key Trade-offs

- Cytotoxicity vs. Activity : Propane-1,3-diamine derivatives exhibit a 10-fold higher antimycobacterial potency than ethane-1,2-diamine analogs but are 8× more cytotoxic, limiting therapeutic utility .

- Stereochemical Influence : The (1S) configuration in aryl-substituted diamines improves chiral recognition in catalysis but complicates synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.